
JNJ-38877605: A Technical Overview of a
Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the small molecule inhibitor JNJ-

38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine

kinase.[1][2][3] It summarizes key molecular properties, delves into its mechanism of action,

and outlines relevant experimental methodologies based on available research.

Core Molecular Data
The fundamental physicochemical properties of JNJ-38877605 are crucial for its application in

experimental settings.

Property Value

Molecular Formula C₁₉H₁₃F₂N₇

Molecular Weight 377.35 g/mol

Source:[1][2][4]

Mechanism of Action and Signaling Pathway
JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known

as hepatocyte growth factor receptor or HGFR) with an IC₅₀ of 4 nM.[1][2] Its selectivity for c-
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Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-

threonine kinases.[1][2]

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon

binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and

autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this

initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it

blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways

such as RAS-ERK and PI3K-AKT.[5]
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c-Met Signaling Pathway Inhibition by JNJ-38877605.
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Experimental Protocols and Methodologies
In Vitro Kinase Assays

Objective: To determine the inhibitory activity of JNJ-38877605 against c-Met and other

kinases.

Methodology: The inhibitory concentration (IC₅₀) is typically determined using enzymatic

assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The

degree of substrate phosphorylation is measured in the presence of varying concentrations

of the inhibitor. JNJ-38877605 has demonstrated an IC₅₀ of 4 nM for c-Met.[1][2]

Cell-Based Assays
Objective: To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream

signaling in cancer cell lines.

Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]

Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation

with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed

by Western blotting to detect the phosphorylation status of c-Met and downstream effectors

like AKT and ERK.[1]

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in animal models.

Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous

xenografts of human cancer cells, such as GTL16.[1]

Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such

as 40 mg/kg/day.[1][2]

Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels

of biomarkers such as IL-8, GROα, and uPAR can be measured to assess

pharmacodynamic effects.[1][2]
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Workflow for an In Vivo Xenograft Study.

Metabolic Pathway and Associated Toxicity
The metabolism of JNJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In

humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble

metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked

to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic

pathways in humans involve demethylation to M2, which is further metabolized through

hydroxylation or glucuronidation.[7]
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Metabolic Pathway of JNJ-38877605.

Conclusion
JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor

tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its

clinical development was halted due to species-specific metabolic pathways leading to renal

toxicity. The data and methodologies presented here provide a detailed technical foundation for

researchers interested in the c-Met signaling pathway and the challenges associated with

species-specific drug metabolism in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

